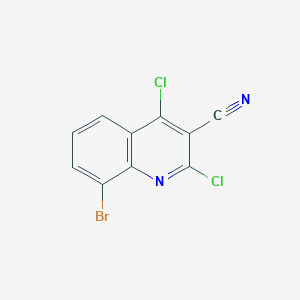
4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound with a triazole ring structure. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields. Its molecular formula is C7H11N3O2, and it has a molecular weight of 169.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to various reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparación Con Compuestos Similares
- 1,2,4-Triazole-3-carboxylic acid
- 4-tert-Butyl-4H-1,2,4-triazole-3-thiol
- 1-tert-Butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes
Comparison: 4-tert-Butyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to its tert-butyl group, which enhances its stability and lipophilicity compared to other triazole derivatives. This makes it particularly useful in applications requiring stable and lipophilic compounds .
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
4-tert-butyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)10-4-8-9-5(10)6(11)12/h4H,1-3H3,(H,11,12) |
Clave InChI |
OHCUZSLLGUNKRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=NN=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13159714.png)











